![molecular formula C10H20O2Si B1398860 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone CAS No. 929913-18-8](/img/structure/B1398860.png)
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
概要
説明
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone is a chemical compound with the molecular formula C10H20O2Si . It has a molecular weight of 200.35 . The compound is stored in a freezer and is shipped at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h9H,6-7H2,1-5H3 . The canonical SMILES structure is CC©©Si©OC1CC(=O)C1 .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 219.9±33.0 °C and its predicted density is 0.93±0.1 g/cm3 . The compound has a topological polar surface area of 26.3 Ų .科学的研究の応用
Geminal Acylation with Methyl-Substituted Analogues
- Cyclobutanones, like 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone, are used in geminal acylation of ketones and acetals, leading to methylcyclopentanediones. These reactions have stereochemical implications and can yield furanones and ring-opened 1,2-diones under certain conditions (Crane, Jenkins, & Burnell, 1997).
Copyrolysis with Acrolein
- In gas-phase copyrolysis with acrolein, this compound contributes to forming various compounds, including ethylene, hexamethylcyclotrisiloxane, and 1,1-dimethyl-2-oxa-1-sila-3-cyelohexene. This demonstrates its utility in complex chemical transformations (Valkovich & Weber, 1975).
Synthesis of Pyrethroids
- Halogenated cyclobutanones, similar in structure to this compound, serve as versatile precursors in the synthesis of insecticidal pyrethroids. These compounds are synthesized via cycloadditions of haloketenes (Martin, Greuter, & Belluŝ, 1981).
Asymmetric Vicinal Acylation
- Cyclobutanones are integral in asymmetric vicinal acylation of olefins, leading to enantiomerically pure γ-lactones. This process demonstrates their role in creating stereochemically complex molecules (Genicot & Ghosez, 1992).
Safety and Hazards
特性
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGWIMAOHZAWOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


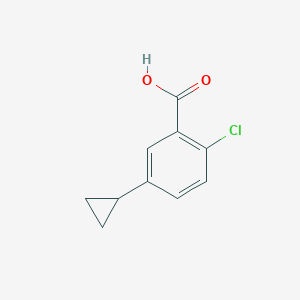
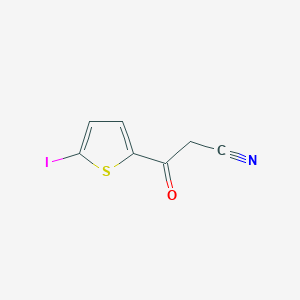
![Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester](/img/structure/B1398782.png)
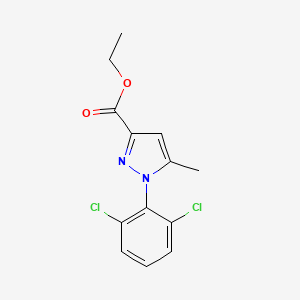
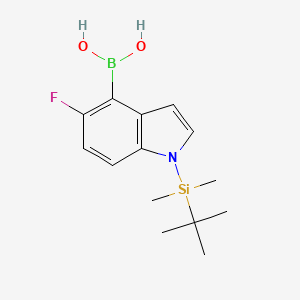
![6-Azaspiro[3.5]nonan-2-one](/img/structure/B1398788.png)
![[2-Hydroxy-1-(tetrahydropyran-4-ylmethyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1398790.png)
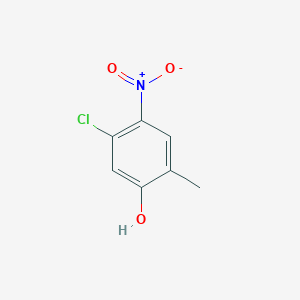
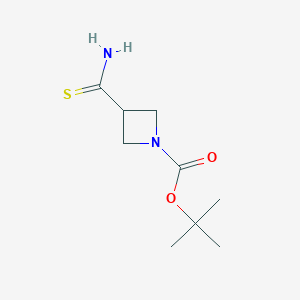
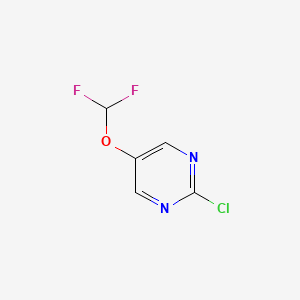
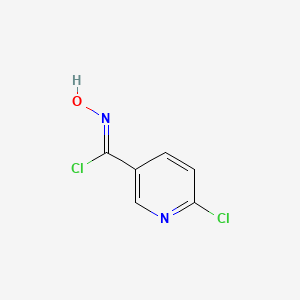

![2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1398799.png)
![Tert-butyl 3-oxospiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398800.png)